molecular formula C15H12N4O3 B2788445 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448043-86-4

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2788445
CAS No.: 1448043-86-4
M. Wt: 296.286
InChI Key: NNBFHKDMRLSQMG-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound of great interest in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which combines a benzooxazole moiety with a pyrrolopyrimidine group, making it an intriguing subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of appropriate aldehydes with amines to form intermediate Schiff bases, followed by cyclization reactions under controlled conditions. The specific reagents and conditions used can vary, but generally involve acidic or basic catalysts and moderate temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound might leverage optimized synthetic routes to ensure cost-effectiveness and scalability. Large-scale synthesis would prioritize reaction conditions that minimize by-products and facilitate easier purification processes, often employing continuous flow reactors or automated synthesis systems for consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Reactions with halides or other electrophiles, facilitated by catalysts like copper or palladium.

Common Reagents and Conditions

  • Oxidation: : Performed in solvents like acetic acid or ethanol, often at elevated temperatures (50-80°C).

  • Reduction: : Typically conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, with reactions running at room temperature to mild heating.

  • Substitution: : Often involves reflux conditions in organic solvents like tetrahydrofuran or dichloromethane, with the reaction times varying from several hours to overnight.

Major Products

The reactions typically yield derivatives of the original compound, with modifications occurring at specific sites on the benzooxazole or pyrrolopyrimidine rings, depending on the nature of the reagents and conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, aiding in the development of novel materials with specific properties.

Biology

Biologically, it is investigated for its potential interactions with enzymes and receptors, providing insights into cellular processes and signaling pathways.

Medicine

Medically, researchers explore its potential as a therapeutic agent, evaluating its effects on various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals, leveraging its unique structural features to impart desired properties to final products.

Mechanism of Action

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions may inhibit or activate biological pathways, altering cellular functions. Detailed studies on its binding affinity and specificity help elucidate the precise mechanisms by which it influences biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-amino-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

  • 3-(2-hydroxy-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

Uniqueness

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its oxo group at the benzooxazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique feature makes it a valuable compound for further research and development in multiple scientific disciplines.

Properties

IUPAC Name

3-[2-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(18-6-10-5-16-9-17-11(10)7-18)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBFHKDMRLSQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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